molecular formula C10H11F2N B13669003 1-(3,4-Difluorobenzyl)azetidine

1-(3,4-Difluorobenzyl)azetidine

Cat. No.: B13669003
M. Wt: 183.20 g/mol
InChI Key: JLWVEBAINMYECR-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 3,4-difluorobenzyl group attached to the azetidine ring imparts unique chemical and physical properties to the compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzyl)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with 3,4-difluorobenzyl halides under basic conditions. Another method includes the cyclization of appropriate precursors using cyclocondensation reactions. For example, the reaction of 3,4-difluorobenzylamine with a suitable dihalide can lead to the formation of the azetidine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorobenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted azetidines with different functional groups .

Scientific Research Applications

1-(3,4-Difluorobenzyl)azetidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The presence of the 3,4-difluorobenzyl group can influence the compound’s binding affinity and selectivity towards specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Difluorobenzyl)azetidine is unique due to the presence of the 3,4-difluorobenzyl group, which imparts distinct chemical and physical propertiesThe combination of the azetidine ring and the difluorobenzyl group makes it a valuable compound for research and development .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

1-[(3,4-difluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11F2N/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

JLWVEBAINMYECR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

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